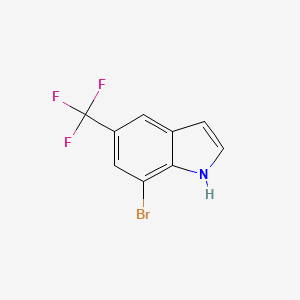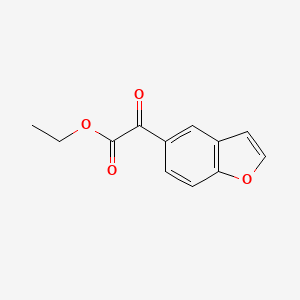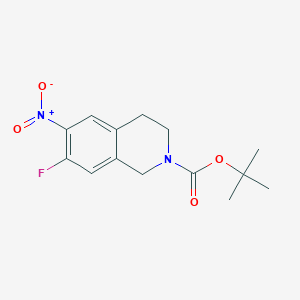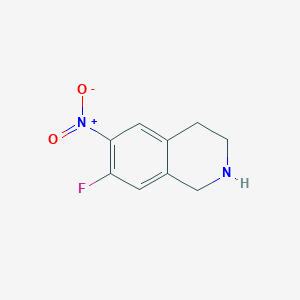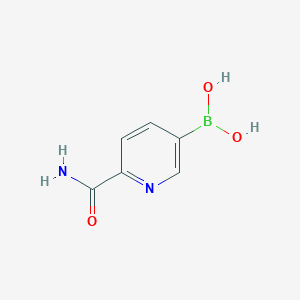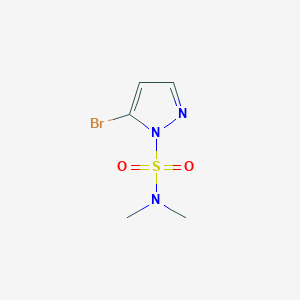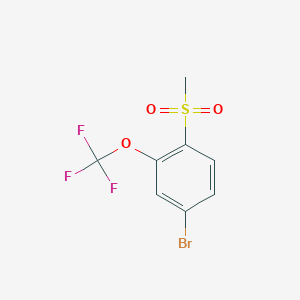
4-ブロモ-1-メタンスルホニル-2-(トリフルオロメトキシ)ベンゼン
概要
説明
4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene is a versatile organic compound characterized by its bromine, methanesulfonyl, and trifluoromethoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
科学的研究の応用
Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create biaryls and other valuable intermediates.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows for the exploration of interactions with biological macromolecules.
Medicine: In medicinal chemistry, 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: The compound finds use in the production of agrochemicals, pharmaceuticals, and advanced materials. Its reactivity and stability make it a valuable component in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Bromination: Starting with 1-methanesulfonyl-2-(trifluoromethoxy)benzene, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Suzuki-Miyaura Coupling: This method involves the cross-coupling of a boronic acid derivative with a bromo-substituted methanesulfonyl compound under palladium catalysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale bromination reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature and solvent choice, to optimize the reaction efficiency.
化学反応の分析
Types of Reactions: 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Utilizing nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed:
Oxidation: Bromate esters or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Sulfonamides or amides.
作用機序
The mechanism by which 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene exerts its effects depends on the specific application. For example, in cross-coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed coupling with a boronic acid derivative. The resulting biaryl compounds are valuable intermediates in organic synthesis.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity and affecting biological pathways.
Receptor Binding: It can bind to receptors, modulating their function and influencing cellular responses.
類似化合物との比較
2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene
4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene
4-Bromo-5-methanesulfonyl-2-(trifluoromethoxy)aniline
Uniqueness: 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. The presence of both bromine and trifluoromethoxy groups on the benzene ring provides distinct chemical properties compared to similar compounds.
特性
IUPAC Name |
4-bromo-1-methylsulfonyl-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O3S/c1-16(13,14)7-3-2-5(9)4-6(7)15-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIZYKDXEHWPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697376 | |
| Record name | 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731018-69-2 | |
| Record name | 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

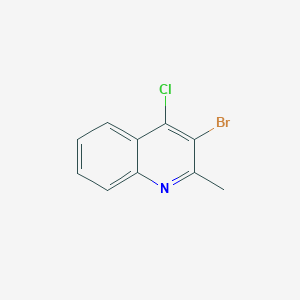


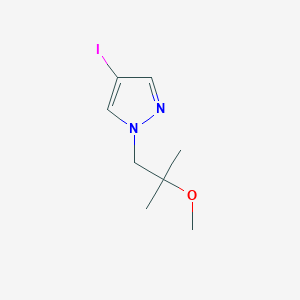
![3-Oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-methoxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B1442191.png)
